4-Nitrophenyl2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside
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Overview
Description
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is a chromogenic substrate designed for the detection and quantification of enzyme activity. This methoxybenzylidene-protected compound is specifically designed to be cleaved by enzymes, releasing a yellow 4-nitrophenol product that can be easily measured .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside involves multiple steps. The starting material is typically a galactopyranoside derivative, which undergoes acylation to introduce the acetamido group. This is followed by the protection of the hydroxyl groups with methoxybenzylidene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of automated reactors and purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes to release 4-nitrophenol.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.
Substitution: The methoxybenzylidene group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Hydrolysis: 4-nitrophenol and the corresponding deprotected sugar.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is extensively used in scientific research for:
Enzyme Activity Assays: As a chromogenic substrate to measure enzyme activity.
Drug Discovery: To study enzyme inhibitors and their potential therapeutic effects.
Biological Research: To investigate glycosidase activity in various biological samples.
Industrial Applications: In the development of diagnostic kits and biosensors
Mechanism of Action
The compound exerts its effects by being a substrate for specific enzymes. When cleaved by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured. This mechanism is utilized in various assays to study enzyme kinetics and inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-methylbenzylidene-a-D-galactopyranoside
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is unique due to its methoxybenzylidene protection, which provides stability and specificity in enzyme assays. This makes it particularly useful in applications where precise measurement of enzyme activity is required.
Properties
IUPAC Name |
N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPAZQRIWDZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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